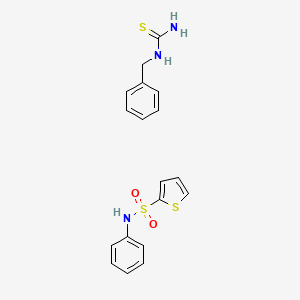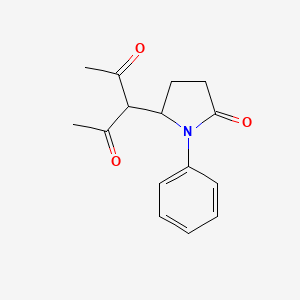
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione is a chemical compound that belongs to the class of pyrrolidinyl diketones. This compound is characterized by the presence of a pyrrolidine ring fused with a diketone structure, making it a versatile molecule in organic synthesis and various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with phenyl-substituted pyrrolidine derivatives. One common method includes the use of a base-catalyzed condensation reaction, where the diketone reacts with a phenylpyrrolidine in the presence of a strong base like sodium ethoxide . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
Pentane-2,4-dione: A simpler diketone that lacks the pyrrolidine ring.
3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione: A derivative with a dimethylamino group, used in dye synthesis.
3-(3-(4-Dimethylamino)phenyl)allylidene)pentane-2,4-dione: Another derivative with a phenyl group, used in photophysical studies.
Uniqueness
3-(5-Oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione is unique due to its fused pyrrolidine-diketone structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
88460-85-9 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC名 |
3-(5-oxo-1-phenylpyrrolidin-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C15H17NO3/c1-10(17)15(11(2)18)13-8-9-14(19)16(13)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3 |
InChIキー |
MALFTMXQMMJZMX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1CCC(=O)N1C2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)

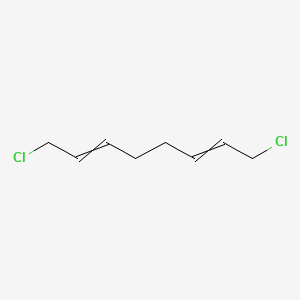
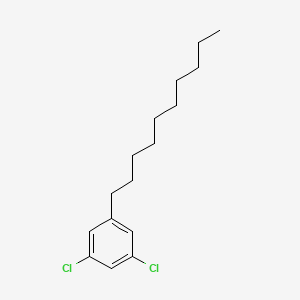

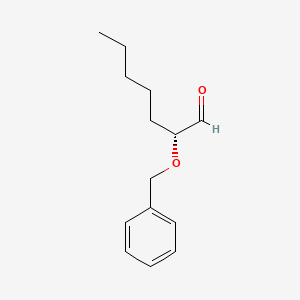
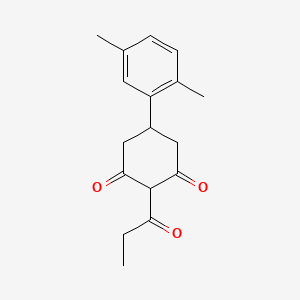

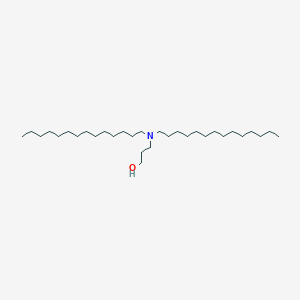


![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
